molecular formula C20H16BrNO B2656733 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 83558-07-0

1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2656733
CAS No.: 83558-07-0
M. Wt: 366.258
InChI Key: GNAMKXUAZULBOD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 83558-07-0) is a brominated tetrahydroindol-4-one derivative with a molecular formula of C20H16BrNO and a molecular weight of 366.25 g/mol. This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. The tetrahydroindol-4-one core is a privileged structure in pharmaceutical development, featured in FDA-approved drugs and compounds with diverse biological activities . This compound is primarily used in research as a key intermediate for the synthesis of complex polyheterocyclic structures with potential medicinal applications . Its structure is closely related to a class of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives that have been recently investigated as potent tubulin polymerization inhibitors . Such inhibitors are a significant focus in anticancer research, as they can disrupt microtubule function, arrest the cell cycle at the G2/M phase, and induce apoptosis in a dose-dependent manner in cancer cell lines such as human breast cancer (MCF-7) and human lung adenocarcinoma (A549) . The presence of the bromophenyl substituent makes this compound a versatile building block for further chemical modifications, including metal-catalyzed cross-coupling reactions, to explore structure-activity relationships and develop new bioactive molecules. Applications & Research Value: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new chemical entities for biological screening. • Anticancer Research: Functionalized tetrahydroindole derivatives have demonstrated potent antiproliferative activity, acting through the inhibition of tubulin polymerization, a mechanism validated by molecular docking studies in the colchicine binding site . • Chemical Synthesis: Used in constructing polyheterocyclic systems of interest for both medicinal and optoelectronic applications . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAMKXUAZULBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several synthetic routes. One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4). This reaction typically occurs under reflux conditions in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:

  • Antitumor Activity : The compound has been utilized as a precursor in the synthesis of antitumor agents. For instance, it has been involved in the synthesis of psammopemmin A, which exhibits antitumor properties .
  • Neuropharmacology : Compounds derived from tetrahydroindole structures are known to act as agonists for serotonin receptors (5-HT1A), indicating potential uses in treating depression and anxiety disorders .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Polyheterocycles : It is employed in the construction of polyheterocyclic structures through various synthetic pathways. These structures are valuable for their diverse biological activities and applications in materials science .
  • C-H Activation Reactions : The compound can participate in C-H activation reactions, enabling the formation of more complex molecular architectures. This method has been used to create tricyclic indole derivatives that function as inhibitors of guanylate cyclase .

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Optoelectronic Applications : The unique electronic properties of tetrahydroindole derivatives make them suitable for optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis of Tetrahydroindole Derivatives :
    A study detailed the synthesis of various tetrahydroindole derivatives using this compound as a starting material. The derivatives showed enhanced biological activity compared to their precursors .
  • Pharmacological Evaluation :
    Another research effort evaluated the pharmacological properties of compounds derived from this indole structure. The findings indicated significant activity against certain cancer cell lines, highlighting its potential as an antitumor agent .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Halogen-Substituted Derivatives
  • 1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Molecular Formula: C₂₂H₂₀ClNO Molecular Weight: 349.86 g/mol Key Differences: Replaces bromine with chlorine and includes 6,6-dimethyl groups. The chlorine atom reduces steric bulk compared to bromine, while the dimethyl groups enhance hydrophobic interactions. This compound is synthesized via sulfamic acid-promoted multicomponent reactions .
  • The 3,6,6-trimethyl substitution alters ring puckering and electron density distribution, as shown by experimental charge density analysis .
Bromophenyl vs. Chlorophenyl/Naphthyl Derivatives
  • 1-(3-Chloro-2-methylphenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

    • 1H NMR Data : δ 1.52 (s, 3H), 1.55 (s, 3H), 2.34 (s, 3H) for methyl groups; aromatic protons at δ 7.26–7.93 .
    • Impact of Substituents : The 3-chloro-2-methylphenyl group introduces steric hindrance, reducing π-π stacking efficiency compared to the para-bromophenyl analog.
  • 6,6-Dimethyl-1-(naphthalen-1-yl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

    • Key Differences : Naphthyl substitution increases aromatic surface area, enhancing π-π interactions and crystallinity .

Electronic and Structural Properties

Electron Density and Bond Characteristics
  • The carbonyl bond (C=O) in the bromophenyl derivative exhibits an electron density (ρcp ) of ~2.69 eÅ⁻³ and a Laplacian (∆ρcp ) of −24.38 eÅ⁻⁵, similar to fluorophenyl analogs but distinct from estrone (∆ρcp = −17.56 eÅ⁻⁵) .
  • Ellipticity : The bromophenyl compound’s carbonyl ellipticity (0.28) suggests moderate double-bond character, comparable to fluorophenyl derivatives but higher than estrone (0.05) .
Crystal Packing and Intermolecular Interactions
  • Halogen Effects : Bromine’s polarizability facilitates C–H∙∙∙Br and π∙∙∙Br interactions, whereas chlorine and fluorine derivatives rely more on C–H∙∙∙N and C–H∙∙∙X (X = Cl, F) bonds .
  • Polymorphism : Fluorophenyl analogs exhibit polymorphism due to weak C–F∙∙∙F–C interactions, whereas bromophenyl derivatives show less variability due to stronger dispersion forces .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Interactions
1-(4-Bromophenyl)-2-phenyl-tetrahydroindol-4-one C₂₀H₁₆BrNO 366.27 4-Bromophenyl, 2-phenyl C–H∙∙∙Br, π∙∙∙Br
1-(4-Chlorophenyl)-6,6-dimethyl-2-phenyl-tetrahydroindol-4-one C₂₂H₂₀ClNO 349.86 4-Chlorophenyl, 6,6-dimethyl C–H∙∙∙Cl, hydrophobic
1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-tetrahydroindol-4-one C₂₄H₂₃FNO 368.45 4-Fluorophenyl, 3,6,6-trimethyl C–F∙∙∙F–C, C–H∙∙∙N

Table 2: Spectroscopic and Crystallographic Data

Compound 1H NMR (δ, Key Peaks) Electron Density (ρcp, eÅ⁻³) Laplacian (∆ρcp, eÅ⁻⁵) Ellipticity (ε)
Bromophenyl derivative Not reported in evidence 2.69 −24.38 0.28
Fluorophenyl derivative Not reported in evidence 2.69 −24.38 0.28
Estrone (Reference) N/A 2.86 −17.56 0.05

Research Implications

  • Drug Design : Bromophenyl derivatives’ enhanced π-π interactions and reactivity make them candidates for kinase inhibitors or antimicrobial agents.

Biological Activity

1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic compound belonging to the indole class, characterized by its unique structure featuring a 4-bromophenyl substituent and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrNOC_{20}H_{16}BrNO with a molecular weight of 366.25 g/mol. The compound exhibits a planar pyrrole ring structure, which is crucial for its biological activity. The synthesis typically involves multi-step processes starting from cyclohexanone and phenylhydrazine or other related precursors.

PropertyValue
Molecular FormulaC20H16BrNOC_{20}H_{16}BrNO
Molecular Weight366.25 g/mol
IUPAC NameThis compound
Melting PointNot specified

The primary mechanism of action for this compound involves its interaction with cellular targets that are pivotal in cancer progression. Preliminary studies suggest that this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action positions it as a potential chemotherapeutic agent against various cancers.

In Vitro Studies

Recent investigations have evaluated the cytotoxic effects of this compound against several human cancer cell lines using the MTT assay. The results indicate significant cytotoxicity against:

  • HepG2 (human liver cancer)
  • HT-29 (human colon cancer)
  • MCF-7 (human breast cancer)

These studies highlight the potential of this compound as an effective agent in cancer therapy.

Comparative Studies

Comparative analyses with similar compounds reveal that derivatives of indole often exhibit diverse biological activities. For instance:

Compound NameActivity Type
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thioureaAnticancer
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolAntimicrobial

These comparisons underscore the unique efficacy of the tetrahydroindolone core in inducing biological responses.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Cytotoxic Evaluation : A study reported the synthesis of various indole derivatives including this compound and their evaluation for cytotoxic activity against cancer cell lines. Results indicated promising anticancer properties with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound exerts its effects on microtubule dynamics. The study employed fluorescence microscopy to visualize tubulin polymerization in treated cells .
  • Pharmacological Potential : A comprehensive review summarized various indole derivatives' pharmacological profiles, emphasizing their role in developing new therapeutic agents targeting multiple diseases including cancer and neurological disorders .

Q & A

Q. Resolution Strategies :

Control experiments : Compare yields under identical catalyst loadings and time.

Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks.

What role do intermolecular interactions play in the crystal packing of this compound?

Advanced Research Question
Methodological Answer:

  • C–H···X (X = O, Br) interactions stabilize the crystal lattice. For example, C–Br···π interactions in brominated analogs enhance packing density .
  • Charge density analysis (via multipole refinement) quantifies weak interactions, such as C–F···F–C in fluorinated derivatives .

Q. Experimental Design :

  • Perform X-ray diffraction and Hirshfeld surface analysis to map interaction motifs.
  • Compare with fluorinated analogs to assess bromine’s steric/electronic effects .

How can this compound serve as a precursor for antitumor agents?

Advanced Research Question
Methodological Answer:

  • The indol-4-one core is a scaffold for psammopemmin A analogs , which inhibit tumor cell proliferation .
  • Functionalization strategies :
    • Iodination at the α-position using iodinating agents (e.g., 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) .
    • Substituent tuning (e.g., bromophenyl groups) enhances bioavailability and target binding .

What computational tools are recommended for modeling this compound’s electronic properties?

Advanced Research Question
Methodological Answer:

  • Periodic DFT : Models weak intermolecular interactions (e.g., halogen bonding) .
  • Software : ORTEP-3 for crystallographic visualization , Gaussian09 for electronic structure analysis.

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